molecular formula C14H9FN2 B12848841 3-(4-Fluorophenyl)-2-(2-pyridyl)acrylonitrile

3-(4-Fluorophenyl)-2-(2-pyridyl)acrylonitrile

Cat. No.: B12848841
M. Wt: 224.23 g/mol
InChI Key: KGWWJKYVPSJOCC-XFXZXTDPSA-N
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Description

3-(4-Fluorophenyl)-2-(2-pyridyl)acrylonitrile is an organic compound that features a fluorinated phenyl group and a pyridyl group attached to an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-2-(2-pyridyl)acrylonitrile typically involves the reaction of 4-fluorobenzaldehyde with 2-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation mechanism, forming the desired acrylonitrile compound. The reaction conditions often include solvents like ethanol or methanol and are carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-2-(2-pyridyl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced nitrile or amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines, reduced nitriles.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

3-(4-Fluorophenyl)-2-(2-pyridyl)acrylonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-2-(2-pyridyl)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated phenyl group and pyridyl moiety allow it to bind to active sites, potentially inhibiting or modulating the activity of target proteins. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-2-(2-pyridyl)acrylonitrile: Similar structure but with a chlorine atom instead of fluorine.

    3-(4-Methylphenyl)-2-(2-pyridyl)acrylonitrile: Similar structure but with a methyl group instead of fluorine.

    3-(4-Bromophenyl)-2-(2-pyridyl)acrylonitrile: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

3-(4-Fluorophenyl)-2-(2-pyridyl)acrylonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C14H9FN2

Molecular Weight

224.23 g/mol

IUPAC Name

(E)-3-(4-fluorophenyl)-2-pyridin-2-ylprop-2-enenitrile

InChI

InChI=1S/C14H9FN2/c15-13-6-4-11(5-7-13)9-12(10-16)14-3-1-2-8-17-14/h1-9H/b12-9-

InChI Key

KGWWJKYVPSJOCC-XFXZXTDPSA-N

Isomeric SMILES

C1=CC=NC(=C1)/C(=C\C2=CC=C(C=C2)F)/C#N

Canonical SMILES

C1=CC=NC(=C1)C(=CC2=CC=C(C=C2)F)C#N

Origin of Product

United States

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